Molecular Weight and Hydrogen-Bonding Capacity Differentiation vs. the Closest Commercial Analog (CAS 1282143-45-6)
The target compound (CAS 1574405-49-4; MW = 405.5 g/mol) differs from its closest commercially available analog, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 1282143-45-6; MW = 348.4 g/mol), by the presence of a 4-acetamido substituent on the indole ring . This substituent adds 57.1 Da to the molecular weight and introduces one additional hydrogen bond donor (amide N–H) and one additional hydrogen bond acceptor (amide C=O), increasing the total HBD count from 1 to 2 and HBA count from 5 to 7 relative to the unsubstituted analog. Both compounds remain within Lipinski Rule of Five boundaries (MW < 500; HBD ≤ 5; HBA ≤ 10), but the differential hydrogen-bonding capacity of the 4-acetamido group has been identified as a critical determinant of target binding affinity in indole–thiadiazole SAR studies, where indole ring substitution patterns directly modulate enzyme inhibition potency [1].
| Evidence Dimension | Molecular weight and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | MW = 405.5 g/mol; HBD = 2; HBA = 7; C₂₁H₁₉N₅O₂S |
| Comparator Or Baseline | N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 1282143-45-6): MW = 348.4 g/mol; HBD = 1; HBA = 5; C₁₉H₁₆N₄OS |
| Quantified Difference | ΔMW = +57.1 g/mol (+16.4%); ΔHBD = +1; ΔHBA = +2 |
| Conditions | Calculated from molecular formula; authoritative database entries (Chemsrc) |
Why This Matters
The additional hydrogen-bonding functionality of the 4-acetamido group provides extra anchoring points for target engagement that the unsubstituted analog cannot offer, a feature consistently correlated with potency enhancement in indole–thiadiazole SAR series.
- [1] Alomari M, et al. Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorganic Chemistry. 2021;108:104638. View Source
